molecular formula C11H14N2O2 B14540584 Ethyl N-(methylcarbamoyl)benzenecarboximidate CAS No. 62220-83-1

Ethyl N-(methylcarbamoyl)benzenecarboximidate

Cat. No.: B14540584
CAS No.: 62220-83-1
M. Wt: 206.24 g/mol
InChI Key: GDCKWRBKANLZCQ-UHFFFAOYSA-N
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Description

Ethyl N-(methylcarbamoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates These compounds are characterized by the presence of an imidic acid ester, where the carbonyl group is replaced with an imine group

Preparation Methods

The synthesis of ethyl N-(methylcarbamoyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with ethyl alcohol in the presence of a catalyst. One common method is the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The reaction conditions usually require an acidic environment and moderate temperatures to facilitate the formation of the imidate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl N-(methylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and amines. The major products formed from these reactions are esters, amides, and amidines.

Scientific Research Applications

Ethyl N-(methylcarbamoyl)benzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(methylcarbamoyl)benzenecarboximidate involves its interaction with nucleophiles due to its electrophilic nature. The imidate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent bonding.

Comparison with Similar Compounds

Ethyl N-(methylcarbamoyl)benzenecarboximidate can be compared with other similar compounds such as:

Properties

CAS No.

62220-83-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)benzenecarboximidate

InChI

InChI=1S/C11H14N2O2/c1-3-15-10(13-11(14)12-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

GDCKWRBKANLZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NC)C1=CC=CC=C1

Origin of Product

United States

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